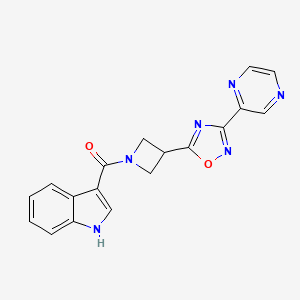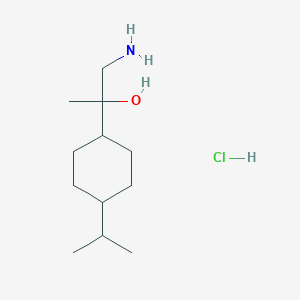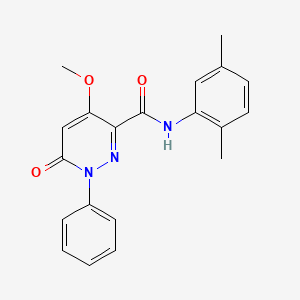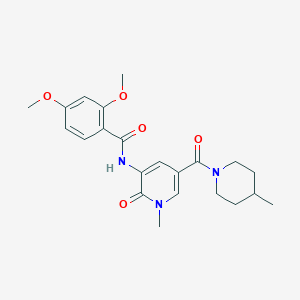![molecular formula C25H30FN5O4 B2894334 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-96-2](/img/structure/B2894334.png)
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H30FN5O4 and its molecular weight is 483.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antibacterial Activities
Compounds structurally related to N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from lead molecules to exhibit antifungal and antibacterial activities (Patel & Patel, 2010). These compounds, through various synthetic pathways, demonstrate significant efficacy against microbial strains, underscoring their potential as broad-spectrum antimicrobial agents.
Antipsychotic and Antidepressant Properties
Derivatives of compounds similar to the one have shown promise in the development of antipsychotic and antidepressant medications. For example, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, showing potent in vivo activities and a favorable profile in terms of predicting antipsychotic activity while minimizing extrapyramidal side effects (Norman et al., 1996). This research indicates the potential for creating effective treatments for psychiatric disorders with reduced adverse effects.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights another application. These compounds have been shown to inhibit cyclooxygenase-1/2 (COX-1/2) with high selectivity indices, demonstrating significant analgesic and anti-inflammatory activity, comparable to standard drugs (Abu‐Hashem et al., 2020). This research suggests a promising avenue for the development of new therapeutic agents targeting inflammation and pain.
Receptor Binding and Imaging Agents
Furthermore, compounds with structural elements of 1-arylpiperazine have been synthesized and characterized for their high affinity to 5-HT(1A) receptors, along with good fluorescence properties for potential use in receptor visualization and neuroscience research (Lacivita et al., 2009). These findings open up possibilities for novel diagnostic tools and treatments in neuropsychiatric disorders.
Anti-Cancer Research
Lastly, a novel compound demonstrated to induce apoptosis in cancer cells and inhibit tumor growth through interactions with p68 RNA helicase has been identified. This compound presents a new mechanism of action against cancer, offering potential for the development of anti-cancer therapeutics (Lee et al., 2013).
作用機序
Target of Action
Similar compounds have been found to have affinity to dopamine d2 receptor , and some other receptors such as D1, D3, 5-HT1A, 5-HT2A and 5-HT7 . These receptors are primarily involved in neurotransmission and play crucial roles in various physiological processes including mood regulation, reward, addiction, and motor control.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as dopamine and serotonin receptors) by binding to them and modulating their activity . This could result in changes in neurotransmission and subsequent physiological effects.
Pharmacokinetics
Pharmacokinetics refers to what the body does to a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
特性
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O4/c1-35-16-15-31-24(33)21-8-3-18(17-22(21)28-25(31)34)23(32)27-9-2-10-29-11-13-30(14-12-29)20-6-4-19(26)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,27,32)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBARLHXPPZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)


![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)


![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)
